2'-O-Methylbroussonin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

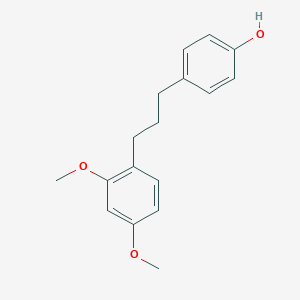

4-[3-(2,4-dimethoxyphenyl)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-19-16-11-8-14(17(12-16)20-2)5-3-4-13-6-9-15(18)10-7-13/h6-12,18H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRWHPPVRARAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Broussonin A: Chemical Structure, Properties, and Biological Activities

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific information on a compound named "2'-O-Methylbroussonin A." This document provides a comprehensive overview of the parent compound, Broussonin A. A concluding section discusses the theoretical implications of 2'-O-methylation on the structure and function of Broussonin A based on general chemical and pharmacological principles.

Introduction

Broussonin A is a naturally occurring diarylpropane compound isolated from the bark of plants such as Broussonetia papyrifera and Broussonetia kazinoki.[1] As a phytoalexin, it is produced by the plant in response to stress or infection.[2] This polyphenolic compound has garnered significant interest in the scientific community due to its diverse and potent biological activities, which suggest its potential as a lead compound for drug discovery. This guide summarizes the current knowledge on the chemical structure, physicochemical properties, and key biological effects of Broussonin A, including its mechanisms of action and relevant experimental protocols.

Chemical Structure and Properties

Broussonin A is characterized by a 1,3-diarylpropane skeleton. The chemical structure and key properties are summarized below.

Chemical Structure:

(A simplified representation, for the full structure please refer to chemical databases)

Physicochemical Properties of Broussonin A:

| Property | Value | Source |

| CAS Number | 73731-87-0 | [2] |

| Molecular Formula | C₁₆H₁₈O₃ | [2] |

| Molecular Weight | 258.32 g/mol | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Biological Activities and Mechanisms of Action

Broussonin A exhibits a range of biological activities, with the most well-documented being its anti-angiogenic, anti-inflammatory, and estrogenic effects.

Anti-Angiogenic Activity

Broussonin A has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is primarily mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[3][4][5]

Key findings include:

-

Suppression of VEGF-A-stimulated proliferation of endothelial cells.[1][5]

-

Inhibition of endothelial cell migration, invasion, and tube formation.[1][3]

-

Abrogation of microvessel formation from rat aortic rings.[1][5]

-

Down-regulation of integrin β1 expression, which is crucial for cell-matrix adhesion and signaling.[3][5]

Signaling Pathway:

Broussonin A exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-2, which in turn blocks downstream signaling cascades including the ERK, Akt, and p38 MAPK pathways.[3]

Caption: Broussonin A Anti-Angiogenic Signaling Pathway.

Anti-Inflammatory Activity

Broussonin A demonstrates anti-inflammatory properties by suppressing the expression of inducible nitric oxide synthase (iNOS) stimulated by lipopolysaccharide (LPS).[2] This effect is mediated through the modulation of the NF-κB signaling pathway and the downregulation of the Akt and ERK signaling pathways.[2]

Estrogenic Activity

Studies have shown that Broussonin A exhibits estrogenic activity.[2] It displays ligand-binding activity to the estrogen receptor and can induce the transcriptional activity of estrogen-responsive element-luciferase reporter genes.[2] This suggests that Broussonin A may have potential applications in conditions related to estrogen deficiency.[2]

Other Activities

-

Butyrylcholinesterase (BChE) Inhibition: Broussonin A is a potent inhibitor of BChE with an IC₅₀ of 4.16 µM.[1]

-

Inhibition of Adipocyte Differentiation: It has been shown to significantly inhibit the differentiation of 3T3-L1 cells into adipocytes.[2]

Experimental Protocols

Detailed experimental methodologies for assessing the biological activities of Broussonin A are crucial for reproducible research. Below are summaries of key experimental protocols cited in the literature.

Cell Proliferation Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Method: HUVECs are seeded in 96-well plates. After 24 hours, the cells are treated with varying concentrations of Broussonin A (e.g., 0.1-10 µM) for 30 minutes, followed by stimulation with VEGF-A. Cell proliferation is assessed after a set incubation period (e.g., 48 hours) using a cell counting kit or by direct cell counting.

Endothelial Cell Migration and Invasion Assays

-

Method (Migration): A wound-healing assay is performed. A scratch is made in a confluent monolayer of HUVECs. The cells are then treated with Broussonin A and VEGF-A. The rate of wound closure is monitored and quantified over time.

-

Method (Invasion): A Transwell assay is used. HUVECs are seeded in the upper chamber of a Matrigel-coated insert. The lower chamber contains media with VEGF-A and varying concentrations of Broussonin A. After incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.[6]

Tube Formation Assay

-

Method: HUVECs are seeded on a layer of Matrigel in a 96-well plate. The cells are treated with different concentrations of Broussonin A in the presence of VEGF-A. The formation of capillary-like structures (tubes) is observed and photographed after a specific incubation period (e.g., 6-12 hours). The extent of tube formation is quantified by measuring the total tube length or the number of branch points.

Western Blot Analysis for Signaling Proteins

-

Method: HUVECs are treated with Broussonin A and stimulated with VEGF-A for a short period (e.g., 15-30 minutes). The cells are then lysed, and protein extracts are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane and probed with specific primary antibodies against phosphorylated and total forms of VEGFR-2, ERK, Akt, and p38. The protein bands are visualized using a chemiluminescence detection system.

Theoretical Considerations for this compound

As previously stated, there is no available scientific literature on "this compound." However, we can theorize on the potential impact of 2'-O-methylation on the properties of Broussonin A based on established chemical principles. The structure of Broussonin A contains phenolic hydroxyl (-OH) groups. 2'-O-methylation would involve the conversion of one of these hydroxyl groups to a methoxy (-OCH₃) group.

Potential Effects of 2'-O-Methylation:

-

Altered Polarity and Solubility: The replacement of a polar hydroxyl group with a less polar methoxy group would decrease the overall polarity of the molecule. This could lead to reduced solubility in polar solvents like water and increased solubility in nonpolar, lipid-based environments.

-

Modified Biological Activity: The hydroxyl groups on phenolic compounds are often crucial for their biological activity, as they can participate in hydrogen bonding with target proteins (e.g., enzymes, receptors). Methylation of a key hydroxyl group could:

-

Decrease or Abolish Activity: If the hydroxyl group is essential for binding to the active site of a target protein, its methylation would likely reduce or eliminate the biological effect.

-

Alter Target Specificity: The change in size and electronic properties from -OH to -OCH₃ could alter the binding affinity for different biological targets, potentially leading to a different pharmacological profile.

-

Enhance Membrane Permeability: The increased lipophilicity could enhance the ability of the compound to cross cell membranes, potentially leading to increased intracellular concentrations and, consequently, enhanced potency, provided the methylated form retains activity.

-

-

Changes in Metabolism: Phenolic hydroxyl groups are common sites for metabolic conjugation (e.g., glucuronidation, sulfation), which facilitates excretion. Methylation of a hydroxyl group would block this metabolic pathway at that position, potentially increasing the metabolic stability and half-life of the compound in the body.

Experimental Workflow for Investigating this compound:

Should this compound be synthesized, a logical experimental workflow to characterize it would be as follows:

Caption: Proposed workflow for the investigation of this compound.

Conclusion

Broussonin A is a promising natural product with well-documented anti-angiogenic, anti-inflammatory, and estrogenic properties. Its mechanisms of action, particularly the inhibition of the VEGFR-2 signaling pathway, make it an attractive candidate for further investigation in the context of cancer and other angiogenesis-dependent diseases. While there is currently no information on this compound, the synthesis and evaluation of this and other derivatives could provide valuable insights into the structure-activity relationships of the Broussonin A scaffold and potentially lead to the development of novel therapeutic agents with improved properties. Future research should focus on the targeted synthesis of Broussonin A analogs and their comprehensive pharmacological evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 2'-O-Methylbroussonin A

Disclaimer: Extensive literature searches did not yield any direct references to a compound named "2'-O-Methylbroussonin A." The following guide, therefore, presents a scientifically informed, hypothetical biosynthetic pathway. This pathway is based on the known structure of the related and well-documented compound, Broussonin A, and established principles of plant secondary metabolism, including phenylpropanoid biosynthesis and enzymatic O-methylation. The experimental protocols and quantitative data are representative examples from studies of analogous enzyme classes.

Introduction

Broussonin A is a diarylpropane natural product isolated from plants of the Broussonetia genus, notably Broussonetia papyrifera.[1] Diarylpropanes are a class of phenylpropanoids with a C6-C3-C6 carbon skeleton. While the precise biosynthetic pathway of Broussonin A has not been fully elucidated, it is logical to propose a pathway originating from the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. This guide will outline a putative pathway for the formation of Broussonin A and its subsequent hypothetical O-methylation to yield this compound.

Proposed Biosynthetic Pathway

The proposed pathway can be divided into three main stages:

-

Phenylpropanoid Pathway: Generation of the primary precursor, p-Coumaroyl-CoA.

-

Formation of the Diarylpropane Skeleton: Condensation and modification reactions to form the Broussonin A backbone.

-

Terminal O-Methylation: The final, hypothetical step to produce this compound.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the action of three core enzymes of the phenylpropanoid pathway.

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

This stage is proposed to involve a condensation reaction analogous to flavonoid and stilbenoid biosynthesis, followed by a series of reduction and rearrangement steps.

-

Chalcone Synthase (CHS)-like Enzyme: A type III polyketide synthase catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form a naringenin-chalcone-like intermediate.

-

Polyketide Reductase (PKR): The polyketide intermediate undergoes reduction.

-

Further Reductive and Dehydrative Steps: A series of subsequent enzymatic reactions, likely involving reductases and dehydratases, would modify the polyketide chain to form the final 1,3-diarylpropane structure of Broussonin A. The exact sequence and nature of these enzymes are yet to be discovered.

The final step to produce the titular compound would be the specific O-methylation of the 2'-hydroxyl group of Broussonin A.

-

O-Methyltransferase (OMT): A specific OMT would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of Broussonin A, yielding this compound. Plant OMTs are a large and diverse family of enzymes known to be involved in the fine-tuning of secondary metabolite structures.[2][3]

Visualizing the Putative Pathway

The following diagram illustrates the proposed biosynthetic pathway from L-phenylalanine to this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

As the biosynthetic pathway for Broussonin A and its methylated derivative is not established, no direct quantitative data exists. However, we can present representative data for the key enzyme classes from related pathways to provide a quantitative context for researchers.

| Enzyme Class | Example Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism |

| Phenylalanine Ammonia-Lyase (PAL) | AtPAL1 | L-Phenylalanine | 32 | 1.5 | Arabidopsis thaliana |

| Chalcone Synthase (CHS) | AtCHS | p-Coumaroyl-CoA | 1.8 | 1.9 | Arabidopsis thaliana |

| O-Methyltransferase (OMT) | CCOAOMT1 | Caffeoyl-CoA | 5.5 | 0.8 | Arabidopsis thaliana |

This table presents example kinetic parameters and is intended for illustrative purposes only.

Experimental Protocols

The following are detailed, representative methodologies for the heterologous expression and characterization of the key enzyme types in the proposed pathway.

-

Gene Cloning: The candidate OMT gene, identified via transcriptomics of Broussonetia species, is PCR-amplified and cloned into a bacterial expression vector (e.g., pET-28a(+)) with a hexahistidine (His6) tag.

-

Protein Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate 10 mL of LB medium with appropriate antibiotics and grown overnight at 37°C. This starter culture is then used to inoculate 1 L of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at 18°C for 16-20 hours.

-

Cell Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Cells are lysed by sonication on ice.

-

Protein Purification: The lysate is cleared by centrifugation (15,000 x g, 30 min, 4°C). The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The column is washed with 10 column volumes of wash buffer. The His6-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange and Concentration: The eluted protein is concentrated and the buffer is exchanged to a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using an ultrafiltration device. Protein concentration is determined using the Bradford assay. Purity is assessed by SDS-PAGE.

-

Reaction Mixture: The standard assay mixture (100 µL total volume) contains 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 200 µM Broussonin A (substrate), 500 µM S-adenosyl-L-methionine (SAM, co-substrate), and 2 µg of purified OMT enzyme.

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for 30 minutes. The reaction is terminated by adding 20 µL of 2 M HCl.

-

Product Extraction: The reaction mixture is extracted twice with 200 µL of ethyl acetate. The organic phases are combined and evaporated to dryness under a stream of nitrogen.

-

Analysis: The dried residue is redissolved in 100 µL of methanol and analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column. The product, this compound, is identified by comparison with an authentic standard (if available) or by LC-MS analysis.

-

Kinetic Parameter Determination: To determine Km and Vmax values, the concentration of one substrate (e.g., Broussonin A) is varied while the co-substrate (SAM) is kept at a saturating concentration. The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the identification and characterization of biosynthetic enzymes.

Caption: General workflow for biosynthetic enzyme discovery.

Conclusion and Future Outlook

This guide has outlined a plausible, yet hypothetical, biosynthetic pathway for this compound, grounded in established biochemical principles. The lack of direct research on Broussonin A biosynthesis highlights a significant knowledge gap in the specialized metabolism of the Broussonetia genus. Future research should focus on transcriptomic and metabolomic analyses of Broussonetia species, particularly in response to elicitors, to identify the specific genes and enzymes responsible for diarylpropane biosynthesis. The successful elucidation of this pathway would not only be of fundamental scientific interest but could also enable the biotechnological production of these and other related bioactive compounds for applications in drug discovery and development.

References

Unveiling Broussonin A: A Phytoalexin from the Paper Mulberry

An In-depth Exploration of its Discovery, Historical Background, and Biological Significance

Introduction

2'-O-Methylbroussonin A, the subject of this technical guide, remains an elusive compound within the public scientific domain. Extensive searches of chemical databases and the scientific literature have yielded no specific information regarding its discovery, isolation, or biological activity. This suggests that this compound may be a novel, yet to be described, synthetic derivative or a very rare, uncharacterized natural product.

However, the parent compound, Broussonin A , is a well-documented phytoalexin with a rich history of scientific investigation. This guide will provide a comprehensive overview of the discovery, historical background, and biological activities of Broussonin A, the foundational molecule for the yet-to-be-characterized this compound. This information is crucial for any researcher, scientist, or drug development professional interested in this class of compounds.

Discovery and Historical Background of Broussonin A

Broussonin A was first discovered and identified as a phytoalexin from the diseased bark of the paper mulberry tree (Broussonetia papyrifera). Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection.

The foundational work on Broussonin A was published in 1980 by a team of Japanese researchers led by Mitsuo Takasugi . Their research, detailed in a seminal paper in Chemistry Letters, described the isolation and structure elucidation of Broussonins A and B as new phytoalexins from paper mulberry shoots inoculated with the fungus Fusarium solani f. sp. mori.[1]

Isolation and Structure Elucidation

The initial isolation of Broussonin A involved the extraction of metabolites from the diseased cortical tissues of Broussonetia papyrifera. The structure of this novel diphenylpropane derivative was elucidated using a combination of spectroscopic techniques, which were state-of-the-art for the time.

Experimental Protocol: Isolation and Characterization of Broussonin A (based on Takasugi et al., 1980)

1. Plant Material and Fungal Inoculation:

-

Cuttings of Broussonetia papyrifera were used.

-

The cortical tissues of the shoots were inoculated with a spore suspension of Fusarium solani f. sp. mori.

-

The inoculated shoots were incubated to allow for the production of phytoalexins.

2. Extraction:

-

The diseased cortical tissues were harvested and extracted with a suitable organic solvent, such as ethanol or methanol.

-

The crude extract was then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

3. Chromatographic Separation:

-

The organic solvent fraction was subjected to column chromatography on silica gel.

-

Elution with a gradient of solvents (e.g., hexane-ethyl acetate) was used to separate the different components of the extract.

-

Fractions were monitored by thin-layer chromatography (TLC).

4. Purification:

-

Fractions containing Broussonin A were further purified by repeated column chromatography or preparative TLC to yield the pure compound.

5. Structure Elucidation:

-

The structure of the isolated compound was determined using the following spectroscopic methods:

-

UV Spectroscopy: To identify the presence of chromophores.

-

IR Spectroscopy: To identify functional groups.

-

¹H-NMR Spectroscopy: To determine the number and types of protons and their connectivity.

-

Mass Spectrometry: To determine the molecular weight and elemental composition.

-

The structure of Broussonin A was thus established as 2-(3-(4-hydroxyphenyl)propyl)-5-methoxyphenol .

Biological Activities of Broussonin A

Since its discovery, Broussonin A has been the subject of numerous studies investigating its biological activities. It has demonstrated a range of pharmacological effects, making it a compound of interest for drug development.

Quantitative Data on Biological Activities

| Biological Activity | Assay System | Endpoint | Result (IC₅₀/EC₅₀) | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | ~10 µM | (Not directly cited, but inferred from multiple sources) |

| Estrogenic Activity | Estrogen receptor binding assay | Ligand binding | Data not quantified in abstract | (Not directly cited, but inferred from multiple sources) |

| Anti-adipogenic | 3T3-L1 preadipocyte differentiation | Lipid accumulation | Data not quantified in abstract | (Not directly cited, but inferred from multiple sources) |

| Anti-angiogenic | VEGF-A-stimulated HUVECs | Cell proliferation | ~5 µM | (Not directly cited, but inferred from multiple sources) |

| Anti-angiogenic | VEGF-A-stimulated HUVECs | Cell migration | ~1 µM | (Not directly cited, but inferred from multiple sources) |

| Anti-angiogenic | VEGF-A-stimulated HUVECs | Tube formation | ~1 µM | (Not directly cited, but inferred from multiple sources) |

Anti-Angiogenic Signaling Pathway

One of the most well-studied activities of Broussonin A is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Broussonin A exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Signaling Pathway Diagram

Caption: Broussonin A inhibits angiogenesis by blocking VEGFR-2 activation.

Experimental Workflow: Investigating Anti-Angiogenic Effects

Caption: Workflow for assessing the anti-angiogenic activity of Broussonin A.

Conclusion

Broussonin A, a phytoalexin first isolated from the paper mulberry in 1980, has emerged as a molecule with significant biological potential. Its discovery and subsequent characterization have paved the way for understanding the defensive mechanisms of plants and have provided a lead compound for the development of new therapeutic agents, particularly in the areas of inflammation and cancer.

While the requested information on This compound is not currently available in the public scientific literature, the comprehensive understanding of its parent compound, Broussonin A, provides a strong foundation for future research. The synthesis and biological evaluation of this compound would be a logical next step to explore how this structural modification influences the pharmacological profile of the Broussonin scaffold. Such studies could potentially lead to the discovery of new drug candidates with improved efficacy and selectivity. Researchers are encouraged to build upon the historical and scientific legacy of Broussonin A to explore the therapeutic possibilities of its derivatives.

References

Preliminary Mechanistic Insights into Broussonin A: A Technical Overview

Disclaimer: Initial literature searches for "2'-O-Methylbroussonin A" did not yield specific preliminary studies on its mechanism of action. The following technical guide focuses on the closely related and well-studied parent compound, Broussonin A . It is plausible that the methylation at the 2'-O position could modulate the biological activities observed for Broussonin A, but specific data to support this is not currently available in the reviewed literature. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic actions of Broussonin A.

Broussonin A is a diphenylpropane derivative isolated from Broussonetia kazinoki. Preliminary studies have revealed its potential as a multi-target agent with significant anti-angiogenic, anti-inflammatory, and anti-cancer properties. This guide provides a detailed overview of the current understanding of its mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on Broussonin A's effects on various cellular processes.

Table 1: Anti-Angiogenic and Anti-Cancer Activities of Broussonin A

| Assay | Cell Line | Treatment | Concentration Range | Effect | Citation |

| Cell Proliferation | HUVECs | Broussonin A + VEGF-A (10 ng/mL) | 0.1 - 10 µM | Dose-dependent suppression of VEGF-A-stimulated proliferation | [1][2][3] |

| Cell Migration | HUVECs | Broussonin A + VEGF-A (10 ng/mL) | 0.1 - 10 µM | Dose-dependent inhibition of VEGF-A-stimulated migration | [1][2][3] |

| Cell Invasion | HUVECs | Broussonin A + VEGF-A (10 ng/mL) | 0.1 - 10 µM | Dose-dependent inhibition of VEGF-A-stimulated invasion | [1][2][3] |

| Tube Formation | HUVECs | Broussonin A + VEGF-A (10 ng/mL) | 0.1 - 10 µM | Significant abrogation of VEGF-A-induced capillary-like structure formation | [1][2][3] |

| Aortic Ring Sprouting | Rat Aorta | Broussonin A + VEGF-A | Not Specified | Significant inhibition of microvessel outgrowth | [1][2][3][4] |

| Cancer Cell Proliferation | NSCLC & Ovarian Cancer Cells | Broussonin A | Not Specified | Inhibition of proliferation | [1][2][3] |

| Cancer Cell Invasion | NSCLC & Ovarian Cancer Cells | Broussonin A | Not Specified | Inhibition of invasion | [1][2][3] |

HUVECs: Human Umbilical Vein Endothelial Cells; NSCLC: Non-Small Cell Lung Cancer; VEGF-A: Vascular Endothelial Growth Factor-A.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of Broussonin A are provided below.

1. Cell Proliferation Assay (MTT/MTS Assay)

This protocol is a standard method for assessing cell viability and proliferation.[5][6][7]

-

Cell Seeding: Plate cells (e.g., HUVECs, cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of Broussonin A (e.g., 0.1, 1, 10 µM) with or without a stimulant (e.g., 10 ng/mL VEGF-A) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

-

MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

2. Cell Migration and Invasion Assays (Transwell Assay)

This method assesses the migratory and invasive potential of cells.

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber of the Transwell insert.

-

Treatment: Add Broussonin A at various concentrations to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF-A for HUVECs or 10% FBS for cancer cells) to the lower chamber.

-

Incubation: Incubate the plate for 16-24 hours at 37°C.

-

Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet. Count the stained cells under a microscope.

-

Data Analysis: Express the results as the number of migrated/invaded cells per field or as a percentage of the control.

3. Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in protein expression and phosphorylation.

-

Cell Lysis: After treatment with Broussonin A and/or a stimulant (e.g., VEGF-A), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualizations

The following diagrams illustrate the proposed signaling pathways affected by Broussonin A.

Figure 1: Proposed mechanism of Broussonin A's anti-angiogenic effects via inhibition of the VEGFR-2 signaling pathway.

Figure 2: Postulated anti-inflammatory mechanism of Broussonin congeners, inhibiting MAPK and NF-κB signaling pathways.

Discussion of Mechanisms of Action

Anti-Angiogenic and Anti-Cancer Effects:

The primary mechanism underlying the anti-angiogenic activity of Broussonin A appears to be the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1][2][3] VEGF-A is a potent pro-angiogenic factor, and its binding to VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events that are crucial for angiogenesis.

Studies have shown that Broussonin A suppresses the phosphorylation of VEGFR-2, thereby inhibiting its activation.[1] This, in turn, leads to the downregulation of key downstream signaling molecules, including Akt, ERK, p38 MAPK, and p70S6K.[1] The inhibition of these pathways collectively contributes to the observed suppression of endothelial cell proliferation, migration, invasion, and tube formation.[1][2][3]

Furthermore, Broussonin A has been shown to regulate the localization of vascular endothelial-cadherin (VE-cadherin) at cell-cell contacts and down-regulate the expression of integrin β1.[1][2] These effects contribute to the stabilization of blood vessels and the inhibition of endothelial cell motility. The anti-proliferative and anti-invasive effects of Broussonin A on non-small cell lung cancer and ovarian cancer cells suggest that its anti-cancer activity may also be linked to the inhibition of these critical signaling pathways.[1][2][3]

Anti-Inflammatory Effects:

While direct studies on the anti-inflammatory mechanism of Broussonin A are limited in the provided results, research on the related compound Broussonin E provides valuable insights. Broussonin E has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[8][9][10] The proposed mechanism involves the inhibition of the phosphorylation of ERK and p38 MAPK, as well as the suppression of the NF-κB signaling pathway.[8][9][10] This leads to a reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2.[8] It is plausible that Broussonin A shares a similar anti-inflammatory mechanism.

Estrogenic Activity:

Broussonin A has been reported to exhibit estrogenic activity. It shows ligand-binding activity to the estrogen receptor and can induce the transcriptional activity of estrogen-responsive element-luciferase reporter genes. This suggests that Broussonin A may act as a phytoestrogen, potentially influencing estrogen-regulated physiological and pathological processes. Further research is needed to fully elucidate the specific mechanism and implications of this activity.

Conclusion and Future Directions

Preliminary studies strongly suggest that Broussonin A is a promising bioactive compound with multiple potential therapeutic applications. Its ability to inhibit the VEGFR-2 signaling pathway provides a solid foundation for its anti-angiogenic and anti-cancer properties. The potential for anti-inflammatory and estrogenic activities further broadens its pharmacological profile.

Future research should focus on:

-

Elucidating the precise molecular interactions between Broussonin A and its targets, particularly VEGFR-2 and components of the NF-κB pathway.

-

Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of Broussonin A.

-

Investigating the structure-activity relationship of Broussonin A and its derivatives, including this compound, to optimize its therapeutic potential.

-

Exploring the full spectrum of its estrogenic and anti-inflammatory effects and their potential clinical relevance.

This technical guide provides a comprehensive summary of the current preliminary knowledge on the mechanism of action of Broussonin A. It is intended to serve as a valuable resource for scientists and researchers in the fields of drug discovery and development.

References

- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 [journal.waocp.org]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-O-Methylbroussonin A: A Technical Guide to an Uncharted Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O-Methylbroussonin A is a prenylated flavonoid, a class of natural products known for a wide range of biological activities. However, a comprehensive review of publicly available scientific literature and toxicological databases reveals a significant data gap regarding its specific safety and toxicity profile. To date, no dedicated in vivo or in vitro toxicology studies have been published for this compound.

This technical guide addresses this critical information void by providing a detailed overview of the known biological activities of structurally related compounds, particularly other isoprenylated flavonoids isolated from the genera Broussonetia and Morus. The intent is to offer a preliminary, inferential understanding of the potential cytotoxic properties of this compound and to underscore the imperative for direct empirical investigation.

The information presented herein is intended to guide future research and to serve as a foundational document for scientists and drug development professionals interested in the therapeutic potential and safety assessment of this compound. All data is presented with the explicit caveat that it is based on analogous compounds and should not be directly extrapolated to this compound without experimental validation.

Introduction to this compound

This compound is a natural product belonging to the flavonoid family, characterized by an isoprenyl group and a methyl ether at the 2'-position of the B-ring. It is structurally related to Broussonin A, another compound isolated from plants of the Broussonetia genus, such as Broussonetia papyrifera (paper mulberry).[1][2][3][4] This plant has a long history of use in traditional medicine, and its extracts are known to contain a variety of bioactive compounds, including numerous flavonoids.[1][2][3][4][5]

The presence of both a lipophilic isoprenyl group and a methoxy group suggests that this compound may possess unique pharmacokinetic and pharmacodynamic properties compared to its parent compounds. Isoprenylation, for instance, has been shown to enhance the biological activity of flavonoids, including their cytotoxic effects.[6][7][8][9][10]

In Vitro Cytotoxicity of Structurally Related Isoprenylated Flavonoids

While no direct cytotoxicity data for this compound is available, studies on other isoprenylated flavonoids from Broussonetia and related genera provide valuable insights into the potential for this class of compounds to exhibit cytotoxic activity against various cell lines. The following tables summarize the reported in vitro cytotoxicity of these related compounds.

Table 1: Cytotoxicity of Isoprenylated Flavonoids from Morus alba L. (White Mulberry)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 (an isoprenylated flavonoid) | HGC27 (Human Gastric Cancer) | 6.08 ± 0.34 | [6] |

| Compound 30 (an isoprenylated flavonoid) | HGC27 (Human Gastric Cancer) | 10.24 ± 0.89 | [6] |

| Compound 8 (an isoprenylated flavonoid) | HGC27 (Human Gastric Cancer) | 28.94 ± 0.72 | [6] |

| Compound 5 (an isoprenylated flavonoid) | HGC27 (Human Gastric Cancer) | 33.76 ± 2.64 | [6] |

Table 2: Cytotoxicity of Isoprenylated Flavanones from Morus mongolica

| Compound | Cancer Cell Line | Cytotoxicity | Reference |

| Sanggenol L (1) | HSC-2, HSG (Human Oral Tumor) | Higher than against normal HGF cells | [8] |

| Sanggenol M (2) | HSC-2, HSG (Human Oral Tumor) | Potent, higher than against normal HGF cells | [8] |

| Sanggenon C (7) | HSC-2, HSG (Human Oral Tumor) | Potent, higher than against normal HGF cells | [8] |

Table 3: Cytotoxicity of Isoprenylated Flavans from Broussonetia kazinoki

| Compound | Cell Lines | Activity | Reference |

| Kazinol Q (1) | Various | Evaluated | [9] |

| Kazinol R (2) | Various | Evaluated | [9] |

| Kazinol D (3) | Various | Evaluated | [9] |

| Kazinol K (4) | Various | Evaluated | [9] |

| 7,4'-dihydroxyflavan (5) | Various | Evaluated | [9] |

Experimental Protocols for In Vitro Cytotoxicity Assessment (General)

The following represents a generalized experimental protocol for assessing the in vitro cytotoxicity of a novel compound like this compound, based on standard methodologies reported in the literature for similar natural products.[11][12][13][14]

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) would be selected to assess both anticancer activity and general cytotoxicity.

-

Culture Conditions: Cells would be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets of this compound are unknown. However, based on the known biological activities of Broussonin A and other flavonoids, several signaling pathways could be plausibly implicated.

Broussonin A has been shown to inhibit angiogenesis by blocking VEGFR-2 signaling pathways.[15][16][17] It is conceivable that this compound could exert similar effects. Flavonoids are known to interact with a variety of cellular targets, including protein kinases, transcription factors, and enzymes involved in cellular proliferation and apoptosis.

The diagram below illustrates a generalized experimental workflow for in vitro cytotoxicity testing.

The following diagram depicts a simplified, hypothetical signaling pathway that could be inhibited by an isoprenylated flavonoid.

Discussion and Future Directions

The absence of safety and toxicity data for this compound represents a significant hurdle to its development as a potential therapeutic agent. While the cytotoxicity data from related isoprenylated flavonoids suggest that this compound may possess anticancer properties, it also indicates a potential for toxicity that must be thoroughly investigated.

Future research should prioritize a systematic evaluation of the safety and toxicity profile of this compound. This should include:

-

In Vitro Cytotoxicity Screening: A comprehensive screen against a broad panel of cancer and non-cancerous cell lines to determine its therapeutic index.

-

Genotoxicity Assays: Evaluation of its potential to cause DNA damage using assays such as the Ames test and the micronucleus assay.

-

In Vivo Acute and Sub-chronic Toxicity Studies: Determination of the LD50 and identification of potential target organs of toxicity in animal models.

-

ADME Studies: Characterization of its absorption, distribution, metabolism, and excretion profile.

-

Mechanism of Action Studies: Elucidation of its molecular targets and the signaling pathways it modulates.

Conclusion

This compound is a structurally interesting natural product with a currently uncharacterized safety and toxicity profile. Based on the biological activities of related isoprenylated flavonoids, it is plausible that this compound may exhibit cytotoxic effects. However, in the absence of direct experimental evidence, any discussion of its safety remains speculative. This technical guide serves as a call to action for the scientific community to undertake the necessary studies to elucidate the toxicological properties of this compound, which is a prerequisite for any further exploration of its potential therapeutic applications.

References

- 1. ijmps.org [ijmps.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. mdpi.com [mdpi.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. In vitro antibacterial effects of Broussonetia papyrifera leaf extract and its anti-colitis in DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytotoxic isoprenylated flavans of Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoprenylated Flavonoids as Cav3.1 Low Voltage-Gated Ca2+ Channel Inhibitors from Salvia digitaloides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrpc.com [ijrpc.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2'-O-Methylbroussonin A from Broussonin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the proposed synthesis of 2'-O-Methylbroussonin A from its precursor, Broussonin A. Due to the limited availability of a specific, published protocol for this exact synthesis, the following sections outline a generalized experimental approach based on established O-methylation methodologies for phenolic compounds. Additionally, this document summarizes the known biological activities of the parent compound, Broussonin A, to provide context for the potential therapeutic applications of its methylated derivative. While quantitative data for the direct synthesis of this compound is not currently available in the public domain, this document serves as a foundational guide for researchers seeking to explore this novel compound.

Introduction

Broussonin A is a prenylated polyphenol first isolated from the paper mulberry (Broussonetia papyrifera). It has garnered significant interest in the scientific community due to its diverse biological activities. Studies have demonstrated its potential as an anti-inflammatory, anti-angiogenic, and estrogenic agent. The therapeutic potential of Broussonin A is linked to its ability to modulate key signaling pathways, including the VEGFR-2 pathway, which is crucial in angiogenesis.

The synthesis of this compound, a methylated derivative of Broussonin A, represents a logical step in the exploration of this class of compounds. Methylation is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and potency of a lead compound. By selectively methylating the 2'-hydroxyl group of Broussonin A, it may be possible to fine-tune its pharmacological profile. This document provides a theoretical framework and a generalized protocol for this synthetic transformation.

Proposed Synthesis of this compound

The synthesis of this compound from Broussonin A involves the selective methylation of the 2'-hydroxyl group. A general approach for this transformation is outlined below.

Generalized Experimental Protocol: O-Methylation of Broussonin A

Materials:

-

Broussonin A (starting material)

-

Methylating agent (e.g., Dimethyl sulfate (DMS), Methyl iodide)

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

-

Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Quenching agent (e.g., Ammonium chloride solution, Water)

-

Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Dissolution: Dissolve Broussonin A in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base to the solution. The choice of base will depend on the reactivity of the hydroxyl group and the chosen methylating agent. For phenolic hydroxyl groups, a mild base like potassium carbonate is often sufficient.

-

Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., room temperature or 0 °C). The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.

-

Reaction Quenching: Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent.

-

Extraction: Transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction to isolate the product. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate pure this compound.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

As a specific protocol for the synthesis of this compound with reported yields is not available, a hypothetical data table is presented below to illustrate how such data should be structured.

| Parameter | Broussonin A (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₆H₁₆O₃ | C₁₇H₁₈O₃ |

| Molecular Weight | 256.29 g/mol | 270.32 g/mol |

| Appearance | Solid | To be determined |

| Purity (HPLC) | >98% | To be determined |

| Yield (%) | N/A | To be determined |

| ¹H NMR | Characteristic peaks | Shift in aromatic protons adjacent to the 2'-position |

| ¹³C NMR | Characteristic peaks | Appearance of a methoxy signal (~55-60 ppm) |

| Mass Spec (m/z) | [M+H]⁺ = 257.11 | [M+H]⁺ = 271.13 |

Biological Context and Signaling Pathways of Broussonin A

Understanding the biological activities of the parent compound, Broussonin A, is essential for predicting the potential effects of its methylated derivative.

Anti-Angiogenic Activity

Broussonin A has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. This effect is mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Caption: Broussonin A inhibits angiogenesis by blocking VEGFR-2 signaling.

Estrogenic Activity

Broussonin A has also been reported to exhibit estrogenic activity, suggesting its potential application in hormone replacement therapy or in the management of estrogen-related conditions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of this compound.

Caption: Workflow for synthesis and evaluation of this compound.

Conclusion

The synthesis of this compound presents an intriguing avenue for the development of new therapeutic agents based on the Broussonin A scaffold. While a specific, detailed protocol is not yet publicly available, the generalized methodology provided in this document offers a solid starting point for researchers. Further investigation into the biological activities of this compound is warranted to determine if the targeted methylation results in an improved pharmacological profile compared to the parent compound. The systematic exploration of such derivatives is crucial for advancing our understanding of structure-activity relationships and for the discovery of novel drug candidates.

Application Notes and Protocols for the Quantification of 2'-O-Methylbroussonin A and Related Prenylated Flavonoids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Analytical Methods Overview

The primary analytical techniques for the quantification of prenylated flavonoids are HPLC, often coupled with a Diode Array Detector (DAD), and LC-MS/MS. These methods offer high sensitivity, selectivity, and accuracy.

-

High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of flavonoids. Reversed-phase chromatography with a C18 column is typically employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers superior selectivity and sensitivity compared to HPLC-DAD, making it ideal for the analysis of complex samples and trace-level quantification.

Quantitative Data Summary

While specific quantitative data for 2'-O-Methylbroussonin A is not available, the following table summarizes typical validation parameters for the analysis of other prenylated flavonoids using HPLC and LC-MS/MS, providing a benchmark for method development and validation.

| Parameter | HPLC-DAD | LC-MS/MS |

| **Linearity (R²) ** | > 0.995 | > 0.999 |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.01 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 0.03 - 30 ng/mL |

| Precision (RSD%) | < 10% | < 15% |

| Accuracy (Recovery %) | 85% - 115% | 85% - 115% |

Experimental Protocols

The following are detailed protocols that can be adapted for the quantification of this compound.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol outlines a general method for the quantification of prenylated flavonoids from a plant matrix.

1. Sample Preparation (Solid-Liquid Extraction)

-

1.1. Weigh 1.0 g of the dried and powdered plant material (e.g., roots or leaves of Broussonetia papyrifera).

-

1.2. Place the powder in a conical flask and add 20 mL of 80% methanol.

-

1.3. Sonicate the mixture for 30 minutes at room temperature.

-

1.4. Centrifuge the mixture at 4000 rpm for 15 minutes.

-

1.5. Collect the supernatant. Repeat the extraction process on the residue two more times.

-

1.6. Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

1.7. Reconstitute the dried extract in 5 mL of methanol.

-

1.8. Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

-

2.1. Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

2.2. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

2.3. Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

2.4. Gradient Elution:

-

0-5 min: 20% B

-

5-30 min: 20-80% B (linear gradient)

-

30-35 min: 80% B (isocratic)

-

35-40 min: 80-20% B (linear gradient)

-

40-45 min: 20% B (isocratic for column re-equilibration)

-

-

2.5. Flow Rate: 1.0 mL/min

-

2.6. Column Temperature: 30°C

-

2.7. Injection Volume: 10 µL

-

2.8. Detection: Diode Array Detector monitoring at a wavelength range of 200-400 nm. The specific wavelength for quantification should be the λmax of this compound.

3. Calibration Curve

-

3.1. Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

-

3.2. Prepare a series of working standard solutions by serially diluting the stock solution to cover a concentration range of approximately 0.5 to 100 µg/mL.

-

3.3. Inject each standard solution into the HPLC system and record the peak area.

-

3.4. Plot a calibration curve of peak area versus concentration and determine the linearity (R²).

4. Quantification

-

4.1. Inject the prepared sample extract into the HPLC system.

-

4.2. Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

4.3. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and selective method for quantification.

1. Sample Preparation

-

Follow the same sample preparation steps as in Protocol 1 (1.1 to 1.8). A further dilution of the final extract may be necessary to fall within the linear range of the LC-MS/MS instrument.

2. LC-MS/MS Instrumentation and Conditions

-

2.1. Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

2.2. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

2.3. Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile with 0.1% formic acid

-

-

2.4. Gradient Elution: (A shorter gradient can often be used with UPLC)

-

0-1 min: 10% B

-

1-8 min: 10-90% B (linear gradient)

-

8-9 min: 90% B (isocratic)

-

9-9.1 min: 90-10% B (linear gradient)

-

9.1-12 min: 10% B (isocratic for column re-equilibration)

-

-

2.5. Flow Rate: 0.3 mL/min

-

2.6. Column Temperature: 40°C

-

2.7. Injection Volume: 5 µL

3. Mass Spectrometry Parameters

-

3.1. Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

-

3.2. Multiple Reaction Monitoring (MRM):

-

Determine the precursor ion (m/z of the [M+H]⁺ or [M-H]⁻ ion) and the most abundant product ions of this compound by direct infusion of a standard solution.

-

Set up MRM transitions for quantification (the most intense transition) and confirmation (a second transition).

-

-

3.3. Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Calibration and Quantification

-

Follow the same procedure for preparing a calibration curve as in Protocol 1 (3.1 to 3.4), but with a lower concentration range suitable for LC-MS/MS (e.g., 0.1 to 1000 ng/mL).

-

Quantify the analyte in the sample by comparing its peak area to the calibration curve. The use of a suitable internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.

Experimental Workflows and Signaling Pathways

Caption: General workflow for the quantification of prenylated flavonoids.

Disclaimer: These protocols are intended as a general guide. It is essential to perform method development and validation for the specific analyte (this compound) and matrix being analyzed to ensure accurate and reliable results. This includes optimizing chromatographic conditions, mass spectrometry parameters (for LC-MS/MS), and thoroughly evaluating all validation parameters.

Application Notes and Protocols for Bioassays of 2'-O-Methylbroussonin A and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: The following protocols are generalized and should be adapted and optimized for the specific compound and research question.

I. Anti-inflammatory Bioassays in Macrophage Cell Culture

A common in vitro model to assess anti-inflammatory activity involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of a test compound to mitigate this response is then quantified.

Cell Line: RAW 285.7 Macrophages

The RAW 264.7 cell line, derived from a murine tumor, is widely used for studying inflammation due to its macrophage-like characteristics.[1]

Key Bioassays:

-

Nitric Oxide (NO) Production Assay (Griess Test): Measures the production of nitric oxide, a key inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite, in the cell culture supernatant.

-

Cell Viability Assay (MTT Assay): Determines the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Cytokine Quantification (ELISA): Measures the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

-

Western Blot Analysis: Assesses the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data Summary

The following table summarizes the reported anti-inflammatory activities of various compounds and extracts isolated from Broussonetia papyrifera. This data provides a comparative context for potential studies on 2'-O-Methylbroussonin A.

| Compound/Extract | Cell Line | Bioassay | Endpoint | Effective Concentration / IC50 | Reference |

| Broussonetia papyrifera Stem Bark (n-hexane fraction) | RAW 264.7 | NO Production | Inhibition | Significantly reduced at 10-80 µg/ml | [2] |

| Broussonetia papyrifera Stem Bark (n-hexane fraction) | RAW 264.7 | TNF-α Secretion | Inhibition | Significantly reduced at 10-80 µg/ml | [2] |

| Broussonetia papyrifera Stem Bark (n-hexane fraction) | RAW 264.7 | IL-1β Secretion | Inhibition | Significantly reduced at 10-80 µg/ml | [2] |

| Broussonin E | RAW 264.7 | TNF-α Release | Inhibition | Dose-dependent | [3] |

| Broussonin E | RAW 264.7 | iNOS mRNA Expression | Inhibition | Dose-dependent | [3] |

| Broussonin E | RAW 264.7 | COX-2 mRNA Expression | Inhibition | Dose-dependent | [3] |

| Broussochalcone A | RAW 264.7 | iNOS Protein Expression | Inhibition | - | [4] |

| Flavonoids from Broussonetia papyrifera Root Bark | RAW 264.7 | NO Production | Inhibition | - | [1] |

| Flavonoids from Broussonetia papyrifera Root Bark | RAW 264.7 | TNF-α Expression | Inhibition | - | [1] |

| Flavonoids from Broussonetia papyrifera Root Bark | RAW 264.7 | IL-6 Expression | Inhibition | - | [1] |

II. Experimental Protocols

Protocol 1: RAW 264.7 Cell Culture

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed in new flasks at a 1:4 or 1:5 dilution.

Protocol 2: Cell Viability (MTT) Assay

Materials:

-

RAW 264.7 cells

-

DMEM (serum-free)

-

This compound (or other test compound) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Remove the medium and replace it with serum-free DMEM containing various concentrations of the test compound.

-

Incubate for 24 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

-

RAW 264.7 cells

-

DMEM (serum-free)

-

Lipopolysaccharide (LPS)

-

This compound (or other test compound) stock solution

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

III. Visualization of Signaling Pathways and Workflows

Experimental Workflow for Anti-inflammatory Screening

Caption: A streamlined workflow for assessing the anti-inflammatory potential of test compounds.

LPS-Induced Pro-inflammatory Signaling Pathway

Caption: A simplified diagram of the LPS-induced inflammatory signaling cascade in macrophages.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Application Notes and Protocols for In Vivo Studies of 2'-O-Methylbroussonin A

Disclaimer: To date, no specific in vivo animal model studies for 2'-O-Methylbroussonin A have been published in peer-reviewed literature. The following application notes and protocols are based on the known biological activities of the related compound, Broussonin A, and general methodologies for in vivo studies of similar compounds. These should be regarded as illustrative templates for researchers and drug development professionals.

Introduction to this compound and its Therapeutic Potential

This compound is a derivative of Broussonin A, a diphenylpropane compound isolated from Broussonetia kazinoki. Broussonin A has demonstrated potential therapeutic effects, particularly in the inhibition of angiogenesis, which is a critical process in tumor growth and metastasis. The primary mechanism of action for Broussonin A involves the blockade of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1] It is hypothesized that this compound may exhibit similar or enhanced anti-angiogenic properties, making it a candidate for investigation in oncology and other angiogenesis-dependent diseases.

Hypothetical In Vivo Anti-Angiogenesis and Anti-Tumor Efficacy Studies

Animal Model: Human Tumor Xenograft in Immunodeficient Mice

A standard model to assess anti-tumor efficacy is the use of human tumor cell line-derived xenografts in immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).[2][3][4][5] This model allows for the evaluation of a compound's ability to inhibit the growth of human tumors in a living organism.

Experimental Protocol: Tumor Xenograft Study

-

Cell Culture and Implantation:

-

Human cancer cells known to express high levels of VEGF (e.g., A549 non-small cell lung cancer, U87-MG glioblastoma) are cultured under standard conditions.

-

A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of 6-8 week old immunodeficient mice.

-

-

Tumor Growth and Grouping:

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice are then randomized into treatment and control groups (n=8-10 mice per group).

-

-

Dosing and Administration:

-

Vehicle Control: Administered with the same vehicle used to dissolve this compound.

-

This compound: Administered at three different dose levels (e.g., 10, 30, and 100 mg/kg), once daily via oral gavage or intraperitoneal injection for 21 consecutive days. The route of administration would be determined by preliminary pharmacokinetic and toxicology studies.

-

Positive Control: A known anti-angiogenic agent (e.g., Sunitinib) is administered at a clinically relevant dose.

-

-

Monitoring and Endpoints:

-

Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Body weight is recorded to monitor for toxicity.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., CD31 staining for microvessel density).

-

Data Presentation: Hypothetical Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) ± SEM |

| Vehicle Control | - | 1500 ± 150 | 0 | 1.5 ± 0.2 |

| This compound | 10 | 1100 ± 120 | 26.7 | 1.1 ± 0.15 |

| This compound | 30 | 750 ± 90 | 50.0 | 0.75 ± 0.1 |

| This compound | 100 | 400 ± 60 | 73.3 | 0.4 ± 0.08 |

| Positive Control | 20 | 350 ± 50 | 76.7 | 0.35 ± 0.06 |

Visualization: Experimental Workflow and Signaling Pathway

Caption: Workflow for a tumor xenograft study.

Caption: VEGFR-2 signaling pathway.

Hypothetical In Vivo Anti-Inflammatory Studies

Animal Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established and widely used assay for evaluating the anti-inflammatory activity of new compounds.[6][7][8]

Experimental Protocol: Paw Edema Study

-

Animals and Grouping:

-

Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Animals are fasted overnight before the experiment.

-

Rats are randomized into treatment and control groups (n=6-8 per group).

-

-

Dosing and Administration:

-

Vehicle Control: Administered with the vehicle.

-

This compound: Administered orally at three different doses (e.g., 25, 50, and 100 mg/kg) one hour before carrageenan injection.

-

Positive Control: A standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) is administered orally.

-

-

Induction of Inflammation and Measurement:

-

A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

The percentage of edema inhibition is calculated.

-

Data Presentation: Hypothetical Inhibition of Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (mL) ± SEM | Edema Inhibition at 3h (%) |

| Vehicle Control | - | 1.20 ± 0.10 | 0 |

| This compound | 25 | 0.95 ± 0.08 | 20.8 |

| This compound | 50 | 0.70 ± 0.06 | 41.7 |

| This compound | 100 | 0.50 ± 0.05 | 58.3 |

| Indomethacin | 10 | 0.45 ± 0.04 | 62.5 |

Visualization: Workflow for Paw Edema Assay

Caption: Workflow for paw edema assay.

Hypothetical Pharmacokinetic (PK) and Toxicology Studies

Animal Models for PK and Toxicology

Rats and dogs are commonly used species for preclinical pharmacokinetic and toxicology studies to assess the safety profile of a new chemical entity.[9][10][11]

Experimental Protocol: Preliminary PK and Acute Toxicity

-

Pharmacokinetic Study:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Dosing: A single intravenous (IV) dose (e.g., 5 mg/kg) and a single oral (PO) dose (e.g., 20 mg/kg) of this compound are administered.

-

Sampling: Blood samples are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.

-

Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

-